5-(1H-pyrazol-1-ylmethyl)-1,2-oxazole-3-carboxylic acid
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Overview
Description
5-(1H-pyrazol-1-ylmethyl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound that features both pyrazole and oxazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities and structural diversity. The presence of both nitrogen and oxygen atoms in the rings can contribute to a variety of chemical properties and reactivities.
Scientific Research Applications
5-(1H-pyrazol-1-ylmethyl)-1,2-oxazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
Pyrazole derivatives have been reported to show antimicrobial potential . The specific interactions of this compound with its targets, leading to changes in cellular processes, are yet to be elucidated.
Biochemical Pathways
Pyrazole derivatives have been associated with antileishmanial and antimalarial activities, suggesting they may interact with the biochemical pathways of these parasites .
Result of Action
Pyrazole derivatives have shown potent antileishmanial and antimalarial activities , suggesting that they may have significant effects on the cellular processes of these parasites.
Action Environment
The efficacy of similar compounds has been evaluated in various environments, such as in vitro antileishmanial and in vivo antimalarial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-pyrazol-1-ylmethyl)-1,2-oxazole-3-carboxylic acid typically involves the formation of the pyrazole and oxazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, pyrazole can be synthesized via the reaction of hydrazine with 1,3-diketones, while oxazole can be formed through the cyclization of α-haloketones with amides .
Industrial Production Methods
Industrial production of such heterocyclic compounds often employs catalytic processes to enhance yield and selectivity. Methods such as microwave-assisted synthesis and the use of heterogeneous catalysts are becoming increasingly popular due to their efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
5-(1H-pyrazol-1-ylmethyl)-1,2-oxazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Comparison with Similar Compounds
Similar Compounds
- 5-(1H-pyrazol-1-ylmethyl)-1,2-oxazole-3-carboxamide
- 5-(1H-pyrazol-1-ylmethyl)-1,2-oxazole-3-carboxylate
- 5-(1H-pyrazol-1-ylmethyl)-1,2-oxazole-3-carboxaldehyde
Uniqueness
5-(1H-pyrazol-1-ylmethyl)-1,2-oxazole-3-carboxylic acid is unique due to its specific combination of pyrazole and oxazole rings, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-(pyrazol-1-ylmethyl)-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c12-8(13)7-4-6(14-10-7)5-11-3-1-2-9-11/h1-4H,5H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGUJZIFSIIRNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC2=CC(=NO2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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